16-Hydroxypalmitate

Enzymatic hydroxylation Positional selectivity Cytochrome P450

16-Hydroxypalmitate (also known as 16-hydroxyhexadecanoic acid, juniperic acid, or ω-hydroxypalmitic acid) is an omega-hydroxy long-chain fatty acid anion derived from palmitic acid (hexadecanoic acid) by substitution of a hydroxyl group at the terminal C-16 position. It is a conjugate base of 16-hydroxyhexadecanoic acid (CAS 506-13-8, molecular formula C₁₆H₃₂O₃, MW 272.42 g/mol).

Molecular Formula C16H31O3-
Molecular Weight 271.42 g/mol
Cat. No. B1240633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxypalmitate
Synonyms16-hydroxyhexadecanoate
Molecular FormulaC16H31O3-
Molecular Weight271.42 g/mol
Structural Identifiers
SMILESC(CCCCCCCC(=O)[O-])CCCCCCCO
InChIInChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)/p-1
InChIKeyUGAGPNKCDRTDHP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Hydroxypalmitate: Terminal Hydroxyl Differentiates This C16 Omega-Hydroxy Fatty Acid from In-Chain Hydroxylated Isomers for Plant Cutin and Mitochondrial Research


16-Hydroxypalmitate (also known as 16-hydroxyhexadecanoic acid, juniperic acid, or ω-hydroxypalmitic acid) is an omega-hydroxy long-chain fatty acid anion derived from palmitic acid (hexadecanoic acid) by substitution of a hydroxyl group at the terminal C-16 position [1]. It is a conjugate base of 16-hydroxyhexadecanoic acid (CAS 506-13-8, molecular formula C₁₆H₃₂O₃, MW 272.42 g/mol) [2]. As a key monomer of cutin — the lipid polyester of the plant cuticle — it functions as a plant metabolite with demonstrated roles in pollen wall formation, gene expression induction, and mitochondrial membrane physiology [3].

Why 16-Hydroxypalmitate Cannot Be Replaced by 14-Hydroxypalmitate, 15-Hydroxypalmitate, or 18-Hydroxystearate in Research and Industrial Applications


Generic substitution among hydroxylated fatty acids is not supported by experimental evidence. The Bacillus megaterium (ω-2)-hydroxylase system produces 14-hydroxypalmitate (~50%), 15-hydroxypalmitate (30%), and 13-hydroxypalmitate (20%) from palmitate, yet generates absolutely no 16-hydroxypalmitate, proving that terminal (ω) hydroxylation requires a distinct enzymatic machinery [1]. Conversely, the plant cytochrome P450 enzyme CYP704B1 specifically converts palmitate to 16-hydroxypalmitate and is essential for sporopollenin biosynthesis and pollen exine formation; CYP704B1 mutants produce impaired pollen walls [2]. This positional specificity dictates divergent biological functions: 16-hydroxypalmitate is a structural monomer of cutin, whereas its in-chain hydroxylated isomers are not incorporated into this polymer. Furthermore, ω-hydroxypalmitic acid exhibits mitochondrial membrane effects mechanistically distinct from those of palmitic acid and α,ω-hexadecanedioic acid, as detailed in Section 3 .

Quantitative Differentiation Evidence for 16-Hydroxypalmitate Versus Closest Analogs: Positional Selectivity, Mitochondrial Mechanism, Cutin Monomer Role, Biotransformation Yield, and Enzyme Kinetics


Positional Selectivity: Bacillus megaterium (ω-2)-Hydroxylase Produces Zero 16-Hydroxypalmitate, Whereas Plant CYP704B1 Generates It as the Specific Product

When palmitic acid is the substrate, the Bacillus megaterium soluble hydroxylase system produces a mixture of 14-hydroxypalmitate (~50% of total product), 15-hydroxypalmitate (30%), and 13-hydroxypalmitate (20%), with absolutely no 16-hydroxypalmitate detected [1]. In direct contrast, the plant cytochrome P450 enzyme CYP704B1 (expressed in yeast and assayed in vitro) converts palmitate specifically to 16-hydroxypalmitate, also acting on oleate, linoleate, linolenate, and 9,10-epoxystearate, while laurate (C12) is a poor substrate [2]. CYP704B1 is anther-specific and co-expressed with CYP703A2; mutant plants have impaired pollen walls lacking a normal exine layer [2].

Enzymatic hydroxylation Positional selectivity Cytochrome P450 Biotransformation

Mitochondrial Membrane Permeabilization: ω-Hydroxypalmitic Acid (16-OH-Palmitate) Is a Significantly More Potent Inducer of Ca²⁺-Dependent, Cyclosporin A-Insensitive Mitochondrial Swelling Than Palmitic Acid

In isolated rat liver mitochondria energized by succinate oxidation, ω-hydroxypalmitic acid (HPA; the protonated form of 16-hydroxypalmitate) induced significantly more intensive mitochondrial swelling than palmitic acid (PA) in the presence of cyclosporin A (CsA), establishing HPA as a more effective inducer of Ca²⁺-dependent CsA-insensitive permeabilization of the inner mitochondrial membrane [1]. In contrast to PA, the action of HPA was completely blocked by inorganic phosphate in the presence of CsA, and phosphate could not be substituted by vanadate. Furthermore, HPA at concentrations of 25 μM and above induces mitochondrial swelling that is completely suppressed by magnesium chloride . Under similar conditions, α,ω-hexadecanedioic acid (HDA) stimulates respiration without decreasing membrane potential (Δψ) and is suppressed by 10 μM CsA — a mechanism classified as 'decoupling' rather than protonophoric uncoupling .

Mitochondrial permeability transition Ca²⁺ signaling Bioenergetics Membrane biophysics

Cutin Monomer Specificity: 16-Hydroxypalmitate Is a Principal C16 Cutin Monomer Structurally Distinct from C18 Family Monomers Such as 18-Hydroxyoleate and 18-Hydroxy-9,10-epoxystearate

Analysis of aliphatic monomers from depolymerized Arabidopsis leaf and stem polyesters identified 16-hydroxypalmitate, 10,16-dihydroxypalmitate, and 18-hydroxy-9,10-epoxystearate as typical ω-hydroxy fatty acid cutin monomers [1]. The C16 family of cutin monomers consists mainly of 16-hydroxypalmitate and 9,16- or 10,16-dihydroxypalmitate, whereas the C18 family is represented by 18-hydroxyoleate, 9,10-epoxy-18-hydroxystearate, and 9,10,18-trihydroxystearate [2]. In the Arabidopsis fatb-ko line, where cytosolic palmitate availability is impaired, C16 monomers were reduced by 80% with a compensating increase in C18 monomers, demonstrating that the C16 and C18 cutin monomer pools are metabolically distinct and not interchangeable [1].

Cutin biosynthesis Plant cuticle Lipid polyester Monomer composition

CYP153A Biotransformation Yield: 90.4% Conversion of Hexadecanoic Acid to 16-Hydroxyhexadecanoic Acid in 6 Hours via Resting-Cell Reaction

Expression of CYP153A from Marinobacter aquaeolei together with CamA and CamB in E. coli BL21(DE3) enabled conversion of 1 mM hexadecanoic acid (palmitic acid) to 16-hydroxyhexadecanoic acid with a yield of 90.4% in 6 hours using a resting-cell reaction in a shaking flask [1]. A subsequent biphasic reaction system was implemented to simultaneously extract the product and increase the initial substrate concentration. This yield substantially exceeds typical chemical synthesis efficiencies for terminal ω-hydroxylation, where primary carbon reactivity is lower than secondary carbons [1].

Biocatalysis ω-hydroxy fatty acid production Cytochrome P450 engineering Industrial biotechnology

ω-Hydroxyacid Dehydrogenase Kinetics: Apparent Km of 12.5 μM for 16-Hydroxyhexadecanoic Acid; C-10 Hydroxyl Modification Reduces Reaction Rate by Two-Thirds

Cell-free extracts from excised Vicia faba leaf epidermis catalyze the NADP⁺-dependent conversion of 16-hydroxy[G-³H]hexadecanoic acid to the corresponding dicarboxylic acid (hexadecane-1,16-dioic acid), with an apparent Km of 1.25 × 10⁻⁵ M for 16-hydroxyhexadecanoic acid and 3.6 × 10⁻⁴ M for NADP⁺ [1]. Introduction of an additional hydroxyl group at C-10 (as in 10,16-dihydroxypalmitate) resulted in a substantial two-thirds decrease in reaction rate, and esterification of the carboxyl group similarly reduced activity; hexadecanol was not a good substrate [1]. The reaction proceeds via a 16-oxo intermediate, which was trapped with dinitrophenyl hydrazine and identified [1].

Enzyme kinetics Substrate specificity Cutin biosynthesis ω-oxidation

Optimal Research and Industrial Use Cases for 16-Hydroxypalmitate Based on Quantitative Differentiation Evidence


Plant Pollen Wall and Sporopollenin Biosynthesis Studies Requiring CYP704B1-Specific Substrate

16-Hydroxypalmitate is the direct enzymatic product of CYP704B1, the anther-specific cytochrome P450 ω-hydroxylase essential for sporopollenin formation in the pollen exine. CYP704B1 mutant plants produce pollen with defective exine layers [1]. Researchers investigating pollen wall development, male fertility, or sporopollenin polymer assembly must use authentic 16-hydroxypalmitate as substrate, substrate analog, or analytical standard, because in-chain hydroxylated isomers (14-, 15-, 13-hydroxypalmitate) are not products of this pathway and cannot substitute functionally or analytically [2].

Mitochondrial Permeability Transition Pore Research Using ω-Hydroxypalmitic Acid as a Mechanistically Distinct Probe

ω-Hydroxypalmitic acid (the protonated counterpart of 16-hydroxypalmitate) induces Ca²⁺-dependent, cyclosporin A-insensitive mitochondrial inner membrane permeabilization that is significantly more intensive than that caused by palmitic acid and is completely blocked by inorganic phosphate plus CsA [1]. This unique pharmacological profile — distinct from palmitic acid (which acts via lipid pore formation) and from α,ω-hexadecanedioic acid (which acts as a decoupling agent sensitive to CsA) — makes 16-hydroxypalmitate an indispensable tool compound for dissecting mitochondrial permeability transition mechanisms and studying the role of fatty acid ω-oxidation products in mitochondrial pathophysiology [2].

Plant Cuticle and Cutin Monomer Composition Analysis Requiring Authentic C16-Family Reference Standard

In plant cutin polyester analysis, 16-hydroxypalmitate is the defining member of the C16 monomer family, metabolically independent from the C18 family (18-hydroxyoleate and 18-hydroxy-9,10-epoxystearate). Depolymerization of Arabidopsis epidermal polyesters yields 16-hydroxypalmitate as a characteristic monomer, and genetic disruption of palmitate supply (fatb-ko) causes an 80% reduction in C16 monomers with compensatory C18 monomer increase [1]. Analytical laboratories performing cutin monomer profiling by GC-MS or LC-MS must include 16-hydroxypalmitate as an authentic standard to accurately quantify C16-family monomer content and distinguish it from C18 monomers that co-elute in chromatographic separations.

Biocatalytic Production Route Development and Quality Control for ω-Hydroxy Fatty Acids

The demonstrated 90.4% yield for CYP153A-mediated conversion of palmitic acid to 16-hydroxyhexadecanoic acid in an engineered E. coli resting-cell system provides a validated benchmark for industrial biocatalysis process development [1]. Procurement of high-purity 16-hydroxypalmitate as a reference standard is essential for quantifying product yield, assessing by-product formation (e.g., 12,16- or 13,16-dihydroxyhexadecanoic acid side-products identified in P450BM-3 oxidation studies [2]), and calibrating analytical methods for ω-hydroxy fatty acid production monitoring.

Quote Request

Request a Quote for 16-Hydroxypalmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.